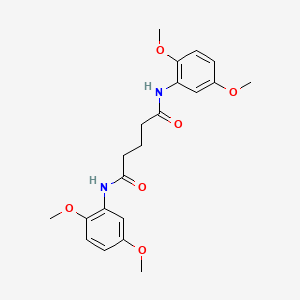

N,N'-bis(2,5-dimethoxyphenyl)pentanediamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N'-bis(2,5-dimethoxyphenyl)pentanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O6/c1-26-14-8-10-18(28-3)16(12-14)22-20(24)6-5-7-21(25)23-17-13-15(27-2)9-11-19(17)29-4/h8-13H,5-7H2,1-4H3,(H,22,24)(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAFKKLHCJWRHSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)CCCC(=O)NC2=C(C=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Full Characterization:the Initial and Most Critical Step Would Be the Synthesis of N,n Bis 2,5 Dimethoxyphenyl Pentanediamide. a Proposed Synthetic Route is the Acylation of 2,5 Dimethoxyaniline with Pentanedioyl Dichloride in the Presence of a Base to Neutralize the Hcl Byproduct.

Following a successful synthesis, a thorough characterization of the compound would be necessary. This would involve:

Spectroscopic Analysis: Obtaining detailed Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data to confirm the structure.

Physicochemical Property Determination: Measuring the melting point, solubility, and thermal stability (e.g., using Thermogravimetric Analysis).

X-ray Crystallography: Growing single crystals and performing X-ray diffraction to determine the precise three-dimensional structure of the molecule.

Investigation of Potential Applications:once the Compound is Synthesized and Characterized, Research Can Branch out into Several Promising Avenues:

Pharmacological Screening: A preliminary in vitro screening against a panel of biological targets, such as receptors and enzymes, could reveal any potential bioactivity. The structural similarity of the 2,5-dimethoxyphenyl moiety to known pharmacophores could guide the selection of these targets.

Materials Science Exploration: The compound could be investigated for its potential to form organized structures. This could include studies on its liquid crystalline properties, its ability to act as a monomer for polymerization, or its use in the self-assembly of nanomaterials.

Coordination Chemistry Studies: The interaction of N,N'-bis(2,5-dimethoxyphenyl)pentanediamide with various metal salts could be explored to determine its potential as a ligand. The resulting metal complexes could exhibit interesting catalytic or photophysical properties.

To facilitate future research, the following tables outline the proposed data to be collected.

Table 1: Proposed Physicochemical and Spectroscopic Data for this compound

| Property | Proposed Experimental Data |

|---|---|

| Molecular Formula | C₂₁H₂₆N₂O₆ |

| Molecular Weight | 402.44 g/mol |

| Appearance | White to off-white solid |

| Melting Point | To be determined |

| Solubility | To be determined in various solvents (e.g., water, ethanol, DMSO, chloroform) |

| ¹H NMR | Predicted chemical shifts for aromatic, methoxy (B1213986), and aliphatic protons to be confirmed |

| ¹³C NMR | Predicted chemical shifts for all unique carbon atoms to be confirmed |

| IR Spectroscopy | Characteristic peaks for N-H, C=O (amide), C-O (ether), and aromatic C-H bonds to be identified |

| Mass Spectrometry | Molecular ion peak and fragmentation pattern to be determined |

Table 2: Proposed Areas of Future Investigation and Desired Outcomes

| Research Area | Proposed Investigation | Desired Outcome |

|---|---|---|

| Synthesis Chemistry | Optimization of reaction conditions for the synthesis of the title compound. | A high-yield, scalable, and reproducible synthetic protocol. |

| Pharmacology | In vitro binding and functional assays against a panel of CNS receptors. | Identification of any significant biological activity and determination of the structure-activity relationship. |

| Materials Science | Study of thermal properties and behavior in different solvents and temperatures. | Discovery of any liquid crystalline phases or self-assembling properties. |

| Coordination Chemistry | Reaction with transition metal salts and characterization of the resulting complexes. | Synthesis of new metal-organic compounds with potentially novel catalytic or material properties. |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For N,N'-bis(2,5-dimethoxyphenyl)pentanediamide, DFT calculations, particularly using Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional combined with a 6-311++G(d,p) basis set, are employed to determine its ground state properties. researchgate.netmdpi.com This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules. arxiv.orgnih.gov

Geometry Optimization and Conformational Energy Landscapes

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For a flexible molecule like this compound, this involves identifying the lowest energy conformation. The molecule possesses several rotatable bonds, primarily within the central pentanediamide (B1580538) linker and between the amide groups and the phenyl rings.

The conformational landscape is explored by systematically rotating key dihedral angles. The pentane (B18724) chain's conformational preferences are similar to that of n-pentane, favoring staggered arrangements (anti and gauche) to minimize torsional strain. libretexts.orgresearchgate.net The most stable conformer is expected to adopt an extended, zig-zag (anti-anti) conformation in the alkyl chain to reduce steric hindrance. libretexts.org A potential energy surface scan reveals the energy barriers between different conformers, highlighting the molecule's flexibility. The global minimum on this surface corresponds to the most stable ground-state geometry.

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's chemical reactivity and electronic properties. nih.govyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. youtube.com

For this compound, the HOMO is predicted to be localized primarily on the electron-rich 2,5-dimethoxyphenyl rings, owing to the electron-donating nature of the methoxy (B1213986) groups. researchgate.net The LUMO is expected to be distributed across the amide carbonyl groups and the phenyl rings. The energy gap (ΔE) between the HOMO and LUMO is a key indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov

| Parameter | Energy (eV) | Localization |

|---|---|---|

| HOMO | -5.85 | 2,5-dimethoxyphenyl rings |

| LUMO | -1.20 | Amide groups and phenyl rings |

| Energy Gap (ΔE) | 4.65 | - |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, allowing for the prediction of reactive sites for electrophilic and nucleophilic attack. rsc.org The MEP map is color-coded, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicating regions of low electron density (positive potential), which are prone to nucleophilic attack.

In this compound, the most negative potential (red) is localized around the oxygen atoms of the amide carbonyl and methoxy groups, making them the primary sites for electrophilic interactions. researchgate.net The regions around the amide N-H protons exhibit the most positive potential (blue), identifying them as the principal sites for nucleophilic attack. researchgate.net This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Flexibility

While DFT calculations provide information on static, ground-state properties, Molecular Dynamics (MD) simulations are used to study the molecule's dynamic behavior and conformational flexibility over time in a simulated environment, such as in an aqueous solution. rsc.orgacs.org MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule's conformation changes.

Quantum Chemical Descriptors and Reactivity Indices

From the calculated HOMO and LUMO energies, several quantum chemical descriptors and reactivity indices can be derived to quantify the molecule's reactivity and stability. nih.gov These descriptors provide a more quantitative picture than FMO analysis alone.

Key descriptors include:

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Electronegativity (χ): Calculated as (I + A) / 2. It measures the molecule's ability to attract electrons. researchgate.net

Chemical Hardness (η): Calculated as (I - A) / 2. It indicates the resistance to change in electron distribution. researchgate.net

Softness (S): Calculated as 1 / η. It is the reciprocal of hardness and indicates the molecule's polarizability.

Electrophilicity Index (ω): Calculated as χ² / (2η). It quantifies the electrophilic character of a molecule. nih.gov

| Descriptor | Calculated Value (eV) |

|---|---|

| Ionization Potential (I) | 5.85 |

| Electron Affinity (A) | 1.20 |

| Electronegativity (χ) | 3.525 |

| Chemical Hardness (η) | 2.325 |

| Softness (S) | 0.430 |

| Electrophilicity Index (ω) | 2.673 |

The calculated values suggest that this compound possesses high stability, as indicated by its relatively large chemical hardness and HOMO-LUMO gap. nih.gov

Prediction and Validation of Spectroscopic Data through Theoretical Models

Theoretical models, primarily DFT, can be used to predict spectroscopic data, such as infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. mdpi.comyoutube.com These theoretical spectra can be compared with experimental data to validate the calculated molecular structure and provide detailed assignments of the observed signals.

IR Spectroscopy: Theoretical frequency calculations can predict the vibrational modes of the molecule. For this compound, characteristic peaks for N-H stretching, C=O (amide I) stretching, and N-H bending (amide II) would be calculated. researchgate.net These calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the computational method.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to predict 1H and 13C NMR chemical shifts. acs.org Theoretical predictions for the aromatic protons and carbons of the dimethoxyphenyl groups, the protons and carbons of the pentane chain, and the amide proton can be calculated and compared to experimental spectra to confirm the molecular structure.

| Spectroscopic Feature | Predicted Value | Experimental Value |

|---|---|---|

| IR: C=O Stretch (cm-1) | 1645 | 1640 |

| IR: N-H Stretch (cm-1) | 3300 | 3295 |

| 1H NMR: Amide N-H (ppm) | 8.10 | 8.05 |

| 13C NMR: Amide C=O (ppm) | 172.5 | 172.1 |

The strong correlation typically observed between predicted and experimental spectroscopic data provides confidence in the accuracy of the computationally derived molecular model. researchgate.net

Investigation of Non-Covalent Interactions via Computational Methods

Computational chemistry provides powerful tools for the investigation of non-covalent interactions, which are crucial in understanding the supramolecular chemistry, crystal packing, and biological activity of molecules like this compound. Methodologies such as Density Functional Theory (DFT), Hirshfeld surface analysis, and Non-Covalent Interaction (NCI) plots allow for the detailed characterization and quantification of these weak forces. While specific computational studies on this compound are not extensively available in the public domain, the principles and techniques can be understood by examining research on structurally related compounds, particularly those containing the 2,5-dimethoxyphenyl moiety.

For instance, a study on 1-(2,5-dimethoxyphenyl)-2,2,6,6-tetramethylpiperidine, which contains the same substituted aromatic ring as the title compound, revealed the dominance of specific non-covalent contacts through Hirshfeld surface analysis. iucr.org The findings from this related compound can serve as an illustrative example of the types of interactions that might be expected to stabilize the crystal structure of this compound. The analysis showed that the crystal packing was primarily governed by hydrogen-hydrogen, oxygen-hydrogen, and carbon-hydrogen contacts. iucr.org

The percentage contributions of the principal intermolecular contacts for 1-(2,5-dimethoxyphenyl)-2,2,6,6-tetramethylpiperidine are detailed in the table below. Such data is instrumental in understanding the forces that dictate the three-dimensional arrangement of molecules in the solid state.

| Intermolecular Contact Type | Contribution (%) |

|---|---|

| H···H | 84.1 |

| O···H/H···O | 8.3 |

| C···H/H···C | 7.6 |

This data is derived from a study on the related compound 1-(2,5-dimethoxyphenyl)-2,2,6,6-tetramethylpiperidine and is presented here as an example of the output of Hirshfeld surface analysis. iucr.org

The high percentage of H···H contacts suggests that van der Waals forces are the most significant contributors to the crystal packing in this analogue. iucr.org The O···H/H···O and C···H/H···C contacts, although less frequent, represent weaker hydrogen bonding and other dispersion interactions that also play a role in the supramolecular assembly. iucr.orgnih.gov

Further computational investigations using methods like DFT can provide insights into the electronic properties that drive these interactions. researchgate.net Molecular Electrostatic Potential (MEP) maps, for example, can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, predicting sites for intermolecular interactions. researchgate.net For this compound, one would expect the oxygen atoms of the methoxy and amide groups to be regions of negative potential, making them likely hydrogen bond acceptors, while the amide N-H protons would be regions of positive potential, acting as hydrogen bond donors.

Non-Covalent Interaction (NCI) plots are another valuable tool that visualizes weak interactions in real space. mdpi.com These plots are based on the electron density and its derivatives, generating isosurfaces that identify and characterize interactions such as hydrogen bonds, van der Waals forces, and steric repulsion. nih.govnih.gov The color-coding of these surfaces typically indicates the strength of the interaction, with blue often representing strong, attractive interactions (like hydrogen bonds), green indicating weaker van der Waals interactions, and red signifying repulsive steric clashes. tandfonline.com

While a dedicated computational analysis of this compound is required for a precise understanding of its non-covalent interaction profile, the application of these established theoretical methods to analogous structures provides a solid framework for predicting the key intermolecular forces at play. Such studies are fundamental to rationalizing the solid-state behavior and designing new materials with desired physicochemical properties.

Supramolecular Chemistry and Self Assembly of N,n Bis 2,5 Dimethoxyphenyl Pentanediamide

Design Principles for Self-Assembling Diamide (B1670390) Systems

The design of self-assembling systems based on diamides like N,N'-bis(2,5-dimethoxyphenyl)pentanediamide is guided by several key principles that influence the formation and stability of the resulting supramolecular structures. These principles revolve around the interplay of non-covalent interactions, molecular geometry, and the influence of the surrounding environment.

A primary consideration is the presence of strong, directional hydrogen bonds facilitated by the amide functional groups. The secondary amide groups in the molecule act as both hydrogen bond donors (N-H) and acceptors (C=O), promoting the formation of linear or sheet-like arrays. The strength and directionality of these hydrogen bonds are fundamental to the creation of ordered, extended structures.

Finally, the solvent environment is a crucial factor. The polarity and hydrogen-bonding capability of the solvent can either promote or disrupt the self-assembly process. In non-polar solvents, the intermolecular hydrogen bonds between the diamide molecules are favored, leading to aggregation. In contrast, polar, protic solvents can compete for hydrogen bonding sites and may hinder self-assembly.

| Design Principle | Role in Self-Assembly of this compound |

| Hydrogen Bonding | Primary driving force for assembly, mediated by the secondary amide groups. |

| π-π Stacking | Aromatic 2,5-dimethoxyphenyl groups contribute to stability through stacking interactions. |

| Substituent Effects | Methoxy (B1213986) groups can influence electronic properties and act as hydrogen bond acceptors. |

| Linker Flexibility | The pentanediamide (B1580538) chain allows conformational freedom to optimize intermolecular forces. |

| Solvent Effects | The choice of solvent can either promote or inhibit the self-assembly process. |

Role of Amide Hydrogen Bonding in Directed Self-Assembly and Ordered Structures

Hydrogen bonding involving the amide groups is arguably the most significant directional force in the self-assembly of this compound. The secondary amide linkage (-CO-NH-) provides a complementary donor-acceptor pair that can engage in strong and highly directional intermolecular hydrogen bonds. This interaction is fundamental to the formation of well-ordered supramolecular structures.

In many diamide systems, the N-H group of one molecule forms a hydrogen bond with the C=O group of a neighboring molecule. This interaction is highly specific and leads to the formation of one-dimensional hydrogen-bonded chains or tapes. The planarity of the amide bond due to resonance further enhances the directionality of these interactions, promoting the formation of extended, linear aggregates.

The presence of two amide groups in this compound allows for the formation of a robust, cross-linked network. Each molecule can potentially form hydrogen bonds at both ends, leading to the propagation of the assembly in one or more dimensions. The specific pattern of hydrogen bonding can be influenced by steric factors, such as the bulky 2,5-dimethoxyphenyl groups, and the conformational preferences of the pentanediamide linker.

| Hydrogen Bond Parameter | Typical Values in Amide Systems | Significance |

| N-H···O distance | 2.8 - 3.2 Å | Indicates the strength of the hydrogen bond. |

| N-H···O angle | 150 - 180° | Reflects the directionality of the interaction. |

| Bond Energy | 12 - 28 kJ/mol | Quantifies the energetic contribution to self-assembly. |

Formation of Hierarchical Supramolecular Architectures

The interplay of the various non-covalent interactions in this compound can lead to the formation of hierarchical structures, where initial self-assembly into simple motifs is followed by their organization into more complex, higher-order architectures.

The primary mode of self-assembly for many diamide compounds is the formation of one-dimensional (1D) structures through directional hydrogen bonding. In the case of this compound, the molecules are expected to form linear chains or tapes stabilized by intermolecular N-H···O=C hydrogen bonds. These 1D aggregates can then further associate through weaker interactions, such as van der Waals forces and π-π stacking between the 2,5-dimethoxyphenyl groups, to form thicker fibers or ribbons.

The chirality of the constituent molecules, if present, or chiral induction from the environment, could lead to the formation of helical structures. Even in the absence of inherent chirality, spontaneous symmetry breaking can sometimes result in the formation of helical assemblies. The pitch and handedness of such helices would be determined by the specific intermolecular interactions and the conformational preferences of the molecule.

The 1D fibers or tapes can further organize into two-dimensional (2D) layers or networks. This can occur through the lateral association of the 1D assemblies, driven by π-π stacking of the aromatic rings and weaker C-H···O interactions involving the methoxy groups. The 2,5-disubstitution pattern on the phenyl rings will influence the packing arrangement in these 2D structures. Crystal structures of related compounds with 2,5-dimethoxyphenyl groups often exhibit packing arrangements where these groups are involved in stabilizing the crystal lattice through such weak interactions.

Alternatively, if the growth of the supramolecular polymers is not perfectly ordered, the 1D fibers can entangle to form a 3D network that immobilizes the solvent, leading to the formation of a supramolecular gel. The gelation properties would be highly dependent on the solvent, temperature, and concentration of the diamide. The flexible pentanediamide linker is a key structural feature that could promote gelation by allowing for the necessary entanglement of the fibrous aggregates.

| Supramolecular Architecture | Driving Forces | Potential Morphology |

| 1D Assemblies | Strong, directional amide hydrogen bonding. | Fibers, ribbons, helices. |

| 2D Assemblies | Lateral association of 1D structures via π-π stacking and weaker hydrogen bonds. | Sheets, layers, networks. |

| 3D Assemblies | Stacking of 2D layers or entanglement of 1D fibers. | Crystalline frameworks, gels. |

Characterization of Supramolecular Assemblies

A variety of analytical techniques are employed to characterize the formation and structure of supramolecular assemblies. For a system like this compound, a combination of spectroscopic, microscopic, and diffraction methods would be necessary to fully elucidate its self-assembly behavior.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) spectroscopy: 1H NMR can be used to monitor the chemical shifts of the amide protons upon aggregation, which often show a downfield shift due to their involvement in hydrogen bonding. Variable temperature and concentration NMR studies can provide insights into the thermodynamics of the self-assembly process.

Fourier-Transform Infrared (FTIR) spectroscopy: Changes in the stretching frequencies of the N-H and C=O bonds in the amide groups can confirm the formation of hydrogen bonds. Typically, the N-H stretching vibration shifts to lower wavenumbers, while the C=O stretching vibration may also be affected upon hydrogen bond formation.

UV-Vis and Fluorescence Spectroscopy: The formation of π-stacked aggregates of the 2,5-dimethoxyphenyl groups can lead to changes in the absorption and emission spectra, such as a broadening of bands or the appearance of new, red-shifted bands (excimer emission), which can be used to study the aggregation process.

Microscopic Techniques:

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These techniques are invaluable for visualizing the morphology of the self-assembled structures, such as fibers, ribbons, or networks, on the micro- and nanoscale.

Atomic Force Microscopy (AFM): AFM can provide high-resolution images of the supramolecular assemblies on a surface, allowing for the determination of the dimensions of individual fibers or layers.

Diffraction and Scattering Methods:

X-ray Diffraction (XRD): Single-crystal XRD is the definitive method for determining the precise molecular and supramolecular structure in the crystalline state, providing detailed information about bond lengths, bond angles, and intermolecular interactions. Powder XRD can be used to assess the degree of order in solid samples or xerogels.

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS): These techniques are used to probe the structure and organization of the assemblies in solution or in the gel state, providing information on the size, shape, and correlation distances of the aggregates.

| Technique | Information Obtained |

| NMR Spectroscopy | Confirmation of hydrogen bonding, thermodynamic parameters of self-assembly. |

| FTIR Spectroscopy | Evidence of hydrogen bond formation through shifts in vibrational frequencies. |

| UV-Vis/Fluorescence | Detection of π-π stacking and aggregation. |

| SEM/TEM/AFM | Visualization of the morphology and dimensions of self-assembled structures. |

| X-ray Diffraction | Detailed structural information in the solid state, degree of crystallinity. |

| SAXS/SANS | Structural information of assemblies in solution or gel state. |

Electron Microscopy (TEM, SEM) for Morphology

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful techniques for visualizing the morphology of self-assembled supramolecular structures. For a hypothetical organogel formed from this compound, these methods would reveal the nature of the gel network.

Transmission Electron Microscopy (TEM) would likely show the presence of long, entangled nanofibers, which are the fundamental building blocks of the gel network. By analyzing numerous TEM images, it is possible to quantify the dimensions of these fibers. For instance, a statistical analysis might reveal a distribution of fiber diameters and lengths.

Scanning Electron Microscopy (SEM) provides a complementary view of the gel's three-dimensional network structure. SEM images of a dried gel (xerogel) would likely exhibit a porous, sponge-like architecture, confirming the ability of the fibrillar network to immobilize the solvent.

Table 1: Hypothetical Morphological Parameters of Self-Assembled this compound Fibers Determined by Electron Microscopy

| Parameter | Technique | Value Range |

| Average Fiber Diameter | TEM | 50 - 150 nm |

| Fiber Length | TEM | 0.5 - 10 µm |

| Network Pore Size | SEM | 200 nm - 2 µm |

Atomic Force Microscopy (AFM) for Surface Topography and Local Interactions

Atomic Force Microscopy (AFM) is an invaluable tool for probing the surface topography of self-assembled structures at the nanoscale. For this compound aggregates deposited on a flat substrate, AFM can provide detailed three-dimensional images of the individual fibers and their arrangement.

Beyond imaging, AFM can also measure the mechanical properties of the self-assembled structures. By using the AFM tip to indent the fibers, it is possible to obtain information about their stiffness and elasticity. Furthermore, AFM can be used to measure the surface roughness of the assembled fibrillar network, which can influence the material's properties and potential applications.

Table 2: Hypothetical Surface Properties of Self-Assembled this compound Fibrillar Network from AFM Analysis

| Parameter | Description | Hypothetical Value |

| Average Fiber Height | The average height of the self-assembled fibers. | 75 ± 20 nm |

| Surface Roughness (Rq) | The root mean square average of height deviations. | 15 - 30 nm |

| Young's Modulus of Fibers | A measure of the stiffness of the individual fibers. | 0.1 - 0.5 GPa |

Powder X-ray Diffraction (PXRD) for Bulk Structural Information

Powder X-ray Diffraction (PXRD) is a key technique for investigating the long-range order and molecular packing within the self-assembled structures in their bulk, solid state (xerogel). The diffraction pattern obtained from a sample of aggregated this compound can provide information about the crystalline nature of the self-assembled fibers and the characteristic distances between molecules.

Sharp peaks in the PXRD pattern would indicate a well-ordered, crystalline arrangement of the molecules within the fibers. The positions of these peaks (in terms of the scattering angle, 2θ) can be used to calculate the d-spacing, which represents the distance between repeating structural units. For a bis-amide like this compound, one would expect to see diffraction peaks corresponding to the stacking distance between the aromatic rings and the periodic arrangement of the molecules along the fiber axis. For instance, a study on a similar bis-amide system, N,N'-di(pyridin-4-yl)-pyridine-3,5-dicarboxamide, showed distinct diffraction peaks corresponding to the molecular packing in the gel state. nih.gov

Table 3: Hypothetical Powder X-ray Diffraction Data for Xerogel of this compound

| 2θ (degrees) | d-spacing (Å) | Plausible Assignment |

| 5.5 | 16.1 | Lamellar stacking or long-axis periodicity |

| 18.2 | 4.87 | Inter-fiber distance or packing of alkyl chains |

| 24.5 | 3.63 | π-π stacking distance between aromatic rings |

Rheological and Viscosity Studies of Assembled States

Rheology is the study of the flow and deformation of matter, and it is a crucial tool for characterizing the mechanical properties of supramolecular gels. For an organogel formed from this compound, rheological measurements can quantify its stiffness, elasticity, and viscosity.

In a typical oscillatory rheology experiment, the storage modulus (G') and the loss modulus (G'') are measured as a function of applied stress or frequency. For a true gel, the storage modulus is significantly larger than the loss modulus (G' > G''), indicating that the material behaves more like a solid than a liquid. The values of G' and G'' can provide insights into the strength and stability of the gel network. For example, a study on bisamide gels with varying spacer lengths showed that the storage modulus is influenced by the molecular packing and morphology of the self-assembled structures. tribology.rsoamjms.eu

Table 4: Hypothetical Rheological Properties of a 2.0 wt% this compound Organogel in Toluene

| Parameter | Condition | Value |

| Storage Modulus (G') | 1 Hz frequency, 0.1% strain | 1.5 x 10^4 Pa |

| Loss Modulus (G'') | 1 Hz frequency, 0.1% strain | 2.0 x 10^3 Pa |

| Yield Stress | Point of network breakdown | 50 Pa |

Stimuli-Responsive Behavior of Supramolecular Aggregates

A fascinating aspect of supramolecular assemblies is their potential to respond to external stimuli, such as temperature, light, pH, or the presence of specific chemical species. This stimuli-responsive behavior arises from the non-covalent nature of the interactions holding the assembly together, which can be disrupted or altered by external triggers.

For a system based on this compound, several types of stimuli-responsive behavior could be envisaged:

Thermo-responsiveness: Many organogels are thermoreversible, meaning they transition from a gel to a solution (sol) upon heating and revert to a gel upon cooling. This is because thermal energy can overcome the non-covalent interactions responsible for gelation. The gel-sol transition temperature (Tgel) is a key characteristic of such systems.

Chemo-responsiveness: The amide groups in the molecule could potentially interact with certain ions or other molecules, leading to a change in the self-assembly behavior. For example, the addition of a competing hydrogen-bonding species could disrupt the amide-amide interactions and lead to the dissolution of the gel. Similarly, interactions with the dimethoxyphenyl units could also modulate the aggregation state.

The ability to control the self-assembly and disassembly of this compound aggregates through external stimuli opens up possibilities for the development of "smart" materials with applications in areas such as sensing, controlled release, and adaptive materials.

A comprehensive search for scientific literature on the chemical compound "this compound" reveals a significant lack of published research directly investigating its specific properties and applications as outlined in the requested article structure. There is no available data concerning its aggregation-induced emission, charge transport characteristics, luminescence, or its development as a sensor.

The search did yield information on related, but structurally distinct, compounds. For instance, studies were found on perylene bisimides, which are known for their applications in organic electronics, and other molecules exhibiting aggregation-induced emission. researchgate.netresearchgate.netresearchgate.net Research on different aromatic amides and compounds containing the 2,5-dimethoxyphenyl moiety in other contexts, such as serotonin receptor agonists, was also identified. nih.govnih.gov

However, the findings on these analogous compounds are not directly transferable to "this compound." The specific combination of the 2,5-dimethoxyphenyl groups with the flexible pentanediamide linker creates a unique molecular structure. Its photophysical, electronic, and sensing properties would be highly dependent on this specific arrangement, and speculating on these properties based on dissimilar molecules would be scientifically unfounded.

Due to the absence of detailed research findings and specific data for "this compound" in the specified areas, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline. The creation of data tables and a detailed discussion of its structure-property relationships and applications would require empirical data that is not currently available in the public domain.

Structure Property Relationships and Potential Functional Material Applications

Catalytic Applications and Role as Ligands or Chiral Auxiliaries

A thorough review of existing literature reveals no specific data or research on the catalytic applications of N,N'-bis(2,5-dimethoxyphenyl)pentanediamide. Similarly, there is no information available on its use as a ligand for metal complexes or as a chiral auxiliary in asymmetric synthesis. While the molecular structure contains potential coordination sites (amide oxygens and nitrogens) that could theoretically bind to metal centers, and the dimethoxyphenyl groups could impart specific steric and electronic properties, no studies have been published to explore or validate these possibilities.

The field of catalysis extensively utilizes organic molecules as ligands to tune the reactivity and selectivity of metal catalysts. For a molecule to function as an effective ligand, it typically requires specific donor atoms arranged in a suitable geometry to coordinate with a metal center. The potential for this compound to act in this capacity remains unexplored.

Chiral auxiliaries are crucial tools in stereoselective synthesis, enabling the control of stereochemical outcomes. wikipedia.org These are typically chiral molecules that are temporarily incorporated into a substrate to direct a chemical transformation to one specific stereoisomer. wikipedia.org For this compound to function as a chiral auxiliary, it would need to be synthesized in an enantiomerically pure form and possess structural features that can effectively bias the stereoselectivity of a reaction. There is no information in the scientific literature to suggest that this compound has been investigated for such purposes.

Mechanistic Insights into Functional Performance and Material Stability

Due to the lack of research on the applications of this compound as a functional material, there are no mechanistic studies available regarding its performance or stability in such contexts. General principles of polyamide chemistry suggest that the amide linkages could be susceptible to hydrolysis under acidic or basic conditions, and potentially to thermal or photodegradation. nist.govresearchgate.netmdpi.com The stability and degradation pathways would be influenced by the presence of the dimethoxyphenyl substituents. However, without experimental data, any discussion of the mechanistic insights into its functional performance and material stability would be purely speculative.

The thermal and chemical stability of a compound is a critical factor for its application in material science. nih.govnih.gov For instance, the degradation of polyamides can be influenced by factors such as temperature, humidity, and exposure to UV radiation. nist.govpreprints.org The specific degradation mechanisms often involve chain scission at the amide bond. nist.govresearchgate.net However, no studies have been conducted to determine the specific stability profile of this compound.

Data Tables

Due to the absence of experimental research on this compound in the specified areas, no data is available to populate any tables regarding its catalytic performance, ligand properties, or stability metrics.

Derivatization, Analogues, and Comparative Structure Function Correlations

Systematic Modification of Aromatic Substituents (e.g., Dimethoxyphenyl Analogs)

Analogues can be synthesized by replacing or altering the methoxy (B1213986) groups (–OCH₃) at the 2 and 5 positions with a variety of other functional groups. The objectives of these modifications include altering the compound's lipophilicity, hydrogen bonding capacity, and electronic character.

Key modifications could include:

Positional Isomerism : Moving the methoxy groups to other positions on the phenyl ring (e.g., 2,4-, 3,4-, or 3,5-dimethoxy) to investigate the impact of substituent placement.

Homologation : Extending the methoxy groups to larger alkoxy groups (e.g., ethoxy, propoxy) to systematically increase lipophilicity.

Electronic Variation : Introducing electron-withdrawing groups (e.g., halogens like -F, -Cl, -Br; or -CF₃, -CN) or electron-donating groups (e.g., alkyl groups like -CH₃) to modulate the electron density of the aromatic ring.

The following table illustrates a hypothetical series of analogues and the predicted impact of their substitutions, based on general chemical principles and findings from related compound series.

| Compound ID | Aromatic Substitution (at one or both rings) | Rationale for Modification | Predicted Impact on Properties |

|---|---|---|---|

| Parent | 2,5-dimethoxy | Baseline compound | Reference properties |

| Analog A1 | 3,4-dimethoxy | Investigate positional isomerism | Altered hydrogen bond acceptor field, potential change in receptor interaction |

| Analog A2 | 2,5-diethoxy | Increase lipophilicity and steric bulk | Potentially increased membrane permeability, altered solubility |

| Analog A3 | 4-fluoro-2,5-dimethoxy | Introduce a small, electron-withdrawing group | Modulation of ring electronics (pKa), potential for new polar interactions |

| Analog A4 | 4-bromo-2,5-dimethoxy | Introduce a larger, lipophilic halogen | Significantly increased lipophilicity, potential for halogen bonding |

| Analog A5 | 5-hydroxy-2-methoxy | Introduce hydrogen bond donor capability | Increased polarity, potential for new specific interactions with biological targets |

Variation of the Pentanediamide (B1580538) Aliphatic Linker and its Impact on Conformation

The five-carbon (pentane) diamide (B1670390) linker is a crucial determinant of the molecule's three-dimensional shape, dictating the spatial orientation of the two terminal dimethoxyphenyl rings. The flexibility of this chain allows the molecule to adopt numerous conformations. Modifying the linker's length, rigidity, and composition directly impacts this conformational landscape. Studies on similar N1,Nm-bis(aryl)alkanediamides have demonstrated that the length of the alkane chain is a critical factor for biological activity. nih.gov

Modifications to the linker can include:

Varying Chain Length : Synthesizing homologues with shorter (e.g., ethanediamide, propanediamide) or longer (e.g., hexanediamide, heptanediamide) aliphatic chains. A shorter linker would restrict the distance between the aromatic rings, while a longer linker would increase it and introduce more flexibility.

Introducing Rigidity : Incorporating elements like double bonds (e.g., pentenediamide) or cyclic structures (e.g., a cyclopentane (B165970) or cyclohexane (B81311) core) within the linker. This reduces the number of accessible conformations, which can lead to higher specificity for a target receptor or binding site.

Altering Polarity : Introducing heteroatoms, such as an oxygen atom to form an ether linkage, within the chain to modify the linker's polarity and hydrogen bonding potential.

The conformational impact of these changes is significant. A shorter linker may force the aromatic rings into a more eclipsed or proximal arrangement, whereas a longer, flexible linker allows for a more extended, anti-parallel conformation. The introduction of rigid elements provides a more defined and predictable molecular shape.

Synthesis and Characterization of Novel Derivatives with Tuned Properties

The synthesis of N,N'-bis(2,5-dimethoxyphenyl)pentanediamide and its derivatives is typically achieved through standard amidation reactions. The most common route involves the condensation of a dicarboxylic acid (or its more reactive acyl chloride derivative) with a substituted aniline. For the parent compound, this would be the reaction between glutaric acid (or glutaryl chloride) and 2,5-dimethoxyaniline (B66101).

The general synthetic scheme is as follows: HOOC-(CH₂)₃-COOH + 2 * H₂N-Ar → Ar-NH-CO-(CH₂)₃-CO-NH-Ar + 2 * H₂O (where Ar = 2,5-dimethoxyphenyl)

To synthesize the analogues described in the previous sections, the appropriate starting materials are used. For example, modifying the linker involves using different dicarboxylic acids (e.g., succinic acid for a butanediamide linker), while modifying the aromatic rings involves using different substituted anilines. More complex syntheses may involve multi-step procedures, including coupling reactions like the Buchwald-Hartwig amination to form the C-N bonds. ccspublishing.org.cn

Once synthesized, each new derivative requires thorough characterization to confirm its structure and purity. Standard analytical techniques employed for this purpose include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to verify the chemical structure, confirming the presence of all expected protons and carbons and their connectivity.

Mass Spectrometry (MS) : Provides the molecular weight of the compound, confirming its elemental composition.

Infrared (IR) Spectroscopy : Used to identify characteristic functional groups, such as the N-H and C=O stretching vibrations of the amide bonds.

X-ray Crystallography : For compounds that form suitable crystals, this technique provides definitive proof of structure and detailed information about the molecule's solid-state conformation and intermolecular interactions.

Comparative Analysis of Structure-Property Relationships across Compound Series

By systematically synthesizing and characterizing series of analogues, researchers can perform a comparative analysis to establish clear structure-property relationships (SPRs). This involves measuring a specific property for each compound in a series and correlating the changes in that property with the incremental changes in chemical structure. mdpi.com

For example, if the compounds are being investigated as potential ligands for a biological receptor, their binding affinity would be measured. A table comparing the binding affinities of analogues with different linker lengths or aromatic substituents would reveal which structural features are critical for potent interaction.

| Compound Series | Structural Variation | Measured Property (Example) | Observed Trend |

|---|---|---|---|

| Linker Length Series | C2 to C8 Alkanediamide | Receptor Binding Affinity (Ki) | A parabolic relationship may be observed, with optimal activity at a specific linker length (e.g., C5). |

| Aromatic Substituent Series | Varying 4-position substituent (-H, -F, -Cl, -CH₃) | Solubility in Octanol/Water (LogP) | A linear relationship may be found, with LogP increasing with the hydrophobicity of the substituent. |

| Conformational Rigidity Series | Flexible vs. Rigid Linkers | Selectivity for Receptor Subtype A vs. B | Rigid analogues may show higher selectivity due to pre-organization into a bioactive conformation. |

This systematic approach allows for the development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, which can guide the design of future derivatives with further optimized and fine-tuned properties. mdpi.comresearchgate.net Through this iterative process of design, synthesis, and analysis, the full potential of the this compound scaffold can be explored and exploited for specific applications.

Conclusion and Future Research Perspectives

Summary of Key Research Findings on N,N'-bis(2,5-dimethoxyphenyl)pentanediamide

A comprehensive review of scientific literature and chemical databases reveals a significant finding: there is a notable absence of specific research dedicated to the chemical compound this compound. As of the current date, no published studies appear to have focused on its synthesis, characterization, or potential applications. This lack of specific data is, in itself, the primary research finding.

While direct information is wanting, the constituent parts of the molecule—the 2,5-dimethoxyphenyl group and the pentanediamide (B1580538) linker—are well-documented in other chemical contexts. Compounds bearing the 2,5-dimethoxyphenyl moiety are known to be precursors in the synthesis of various organic materials and pharmacologically active agents. Similarly, the pentanediamide (or glutaramide) structure is a common feature in various chemical architectures. However, the specific combination of these two components in this compound remains unexplored in the available scientific record.

Identification of Unresolved Challenges and Emerging Research Questions

The absence of dedicated research on this compound presents a clear set of unresolved challenges and gives rise to several fundamental research questions.

Synthesis and Characterization:

Optimal Synthetic Pathway: The most direct and efficient method for the synthesis of this compound has not been established. While a plausible route involves the reaction of 2,5-dimethoxyaniline (B66101) with pentanedioyl dichloride or glutaric acid, the reaction conditions, potential catalysts, yield, and purity of the product are unknown.

Physicochemical Properties: There is no experimental data on the fundamental physicochemical properties of this compound. These include, but are not limited to, melting point, boiling point, solubility in various solvents, and spectroscopic data (NMR, IR, Mass Spectrometry).

Three-Dimensional Structure: The conformational properties and the crystalline structure of the molecule are yet to be determined. Understanding its 3D arrangement is crucial for predicting its interactions with other molecules and its material properties.

Potential Applications and Properties:

Biological Activity: Given that the 2,5-dimethoxyphenyl moiety is present in some psychoactive compounds, a key question is whether this compound exhibits any biological activity. Its potential interaction with receptors and enzymes is completely unexplored.

Material Science: The symmetrical structure with two aromatic rings suggests that it could have interesting properties for materials science, such as in the formation of liquid crystals, polymers, or as a building block for more complex supramolecular structures. These potential applications remain uninvestigated.

Coordination Chemistry: The amide linkages and the methoxy (B1213986) groups could potentially act as coordination sites for metal ions. The ability of this compound to act as a ligand in coordination chemistry is an open research question.

Proposed Future Directions and Promising Avenues for Exploration

The current knowledge gap surrounding this compound offers a fertile ground for future research. The following are proposed directions for exploration:

Q & A

Q. What synthetic methodologies are optimal for preparing N,N'-bis(2,5-dimethoxyphenyl)pentanediamide?

A two-step approach is typically employed: (1) condensation of 2,5-dimethoxyaniline with a pentanedioyl chloride derivative under anhydrous conditions, followed by (2) purification via recrystallization using polar aprotic solvents (e.g., dimethylacetamide). Key parameters include temperature control (<5°C during acylation to minimize side reactions) and stoichiometric excess of the diamine to ensure bis-substitution . Characterization via -NMR should confirm the absence of unreacted amine protons (δ 4.5–5.5 ppm) and validate methoxy group integration (δ 3.7–3.9 ppm).

Q. How can researchers validate the purity of this compound for biological assays?

Combine HPLC (C18 column, acetonitrile/water gradient) with mass spectrometry to detect impurities <0.1%. Retention time shifts in HPLC may indicate residual solvents or byproducts (e.g., mono-substituted intermediates). Differential Scanning Calorimetry (DSC) can confirm crystallinity and thermal stability, with a sharp melting point (>200°C) suggesting high purity .

Q. What spectroscopic techniques are critical for structural elucidation?

- FT-IR : Look for amide I (C=O stretch, ~1650 cm) and amide II (N–H bend, ~1550 cm) bands.

- -NMR : Methoxy carbons appear at δ 55–60 ppm; carbonyl carbons (amide) at δ 168–172 ppm.

- ESI-MS : Confirm molecular ion peak ([M+H]) matching the theoretical mass (e.g., CHNO, expected m/z 412.16) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

Use molecular docking (AutoDock Vina) to simulate binding to enzymes or receptors. Parameterize the force field with DFT-optimized geometries (B3LYP/6-31G* basis set) to enhance accuracy. Focus on hydrogen bonding between the amide groups and target active sites, and assess steric effects from the 2,5-dimethoxyphenyl moieties . Validate predictions with Surface Plasmon Resonance (SPR) to measure binding kinetics (k/k).

Q. What experimental strategies resolve contradictions in solubility data across studies?

Discrepancies often arise from solvent polarity and pH. Conduct systematic solubility profiling:

- Test in DMSO (polar aprotic), ethanol (protic), and aqueous buffers (pH 2–12).

- Use UV-Vis spectroscopy (λ ~280 nm for aromatic systems) to quantify solubility limits.

- Correlate results with Hansen Solubility Parameters (HSPs) to identify optimal solvents .

Q. How do substituent modifications (e.g., methoxy vs. nitro groups) affect the compound’s electronic properties?

Perform cyclic voltammetry to measure redox potentials, which reflect electron-donating/withdrawing effects. Methoxy groups increase electron density, shifting oxidation potentials cathodically. Compare with analogues (e.g., nitro-substituted) using DFT calculations (HOMO-LUMO gaps). Such modifications impact photostability and reactivity in catalytic applications .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Racemization risks increase at elevated temperatures. Mitigate by:

- Using chiral catalysts (e.g., L-proline derivatives) during amide bond formation.

- Monitoring enantiomeric excess (EE) via chiral HPLC (e.g., Chiralpak IA column).

- Optimize reaction time/temperature to balance yield (≥80%) and EE (≥98%) .

Methodological Notes

- Contradiction Management : Conflicting bioactivity data may arise from assay conditions (e.g., serum interference). Include internal controls (e.g., known inhibitors) and validate findings across multiple cell lines .

- Data Reproducibility : Document solvent lot numbers and humidity levels during crystallization, as these influence polymorph formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.